N-(2-{[2-(Dimethylamino)-5-methylphenyl][(pyridin-2-yl)amino]methyl}-4-methylphenyl)-N-methylformamide
Description
N-(2-{[2-(Dimethylamino)-5-methylphenyl][(pyridin-2-yl)amino]methyl}-4-methylphenyl)-N-methylformamide is a formamide derivative featuring a complex aromatic substitution pattern. Its structure includes:
- N-methylformamide core: Provides hydrogen-bonding capability and structural rigidity.
- Dimethylamino group: Enhances solubility and electron-donating properties.
- Methylphenyl substituents: Contribute to steric bulk and hydrophobic interactions.
This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic and hydrogen-bonding interactions are critical.
Properties
CAS No. |
333725-81-8 |
|---|---|
Molecular Formula |
C24H28N4O |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[2-[[2-(dimethylamino)-5-methylphenyl]-(pyridin-2-ylamino)methyl]-4-methylphenyl]-N-methylformamide |
InChI |
InChI=1S/C24H28N4O/c1-17-9-11-21(27(3)4)19(14-17)24(26-23-8-6-7-13-25-23)20-15-18(2)10-12-22(20)28(5)16-29/h6-16,24H,1-5H3,(H,25,26) |
InChI Key |
GTSIUNMTJYTVKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C)C)C(C2=C(C=CC(=C2)C)N(C)C=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-[(2-dimethylamino-5-methyl-phenyl)-(pyridin-2-ylamino)-methyl]-4-methyl-phenyl)-N-methyl-formamide typically involves multi-step organic reactions. One common approach is to start with the formation of the dimethylamino and pyridin-2-ylamino substituted phenyl intermediates. These intermediates are then coupled through a series of condensation reactions, often using formamide as a reagent under controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions. The use of catalysts and solvents that enhance reaction efficiency and yield is also common. Purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-[(2-dimethylamino-5-methyl-phenyl)-(pyridin-2-ylamino)-methyl]-4-methyl-phenyl)-N-methyl-formamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkane derivatives .
Scientific Research Applications
N-(2-[(2-dimethylamino-5-methyl-phenyl)-(pyridin-2-ylamino)-methyl]-4-methyl-phenyl)-N-methyl-formamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(2-[(2-dimethylamino-5-methyl-phenyl)-(pyridin-2-ylamino)-methyl]-4-methyl-phenyl)-N-methyl-formamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Analysis
Formamide Derivatives
- N-(2,4-Diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide (): Shares the N-methylformamide group but attached to a diaminohydroxypyrimidine core. Key difference: The pyrimidine ring in vs. the benzene and pyridine rings in the target compound. Implications: The hydroxyl and amino groups in enhance water solubility, whereas the target’s methyl and dimethylamino groups prioritize lipophilicity .
Aromatic Substitution Patterns
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Contains a pyrimidine core with aminomethyl and fluorophenyl groups. Comparison: The fluorine atom in increases electronegativity, while the target’s dimethylamino group acts as an electron donor. Biological relevance: Pyrimidine derivatives like this exhibit antibacterial and antifungal activity, suggesting the target may share similar bioactivity .
Heterocyclic Systems
- N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (): Combines pyridine and pyrimidine rings with nitro and methyl substituents. Key contrast: The nitro group in vs. the dimethylamino group in the target. Impact: Nitro groups often reduce metabolic stability, whereas dimethylamino groups may improve it .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
